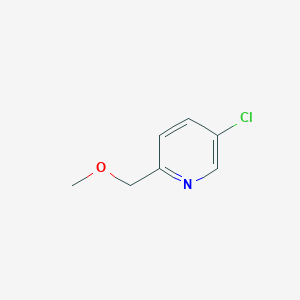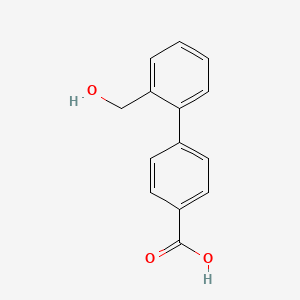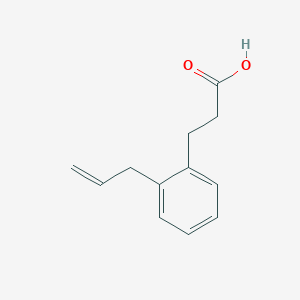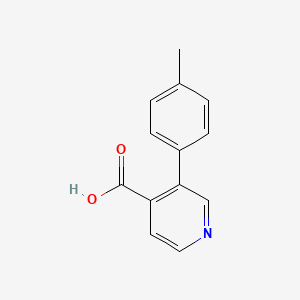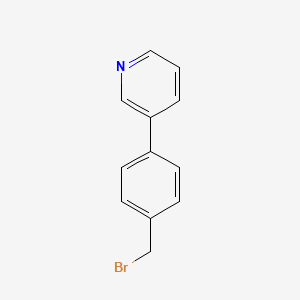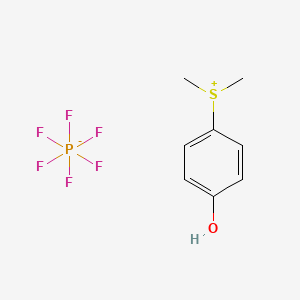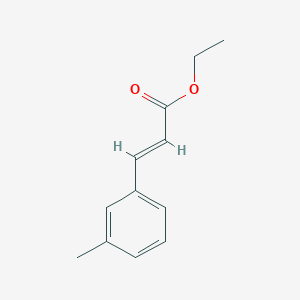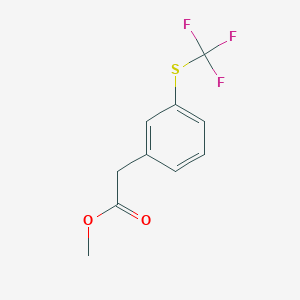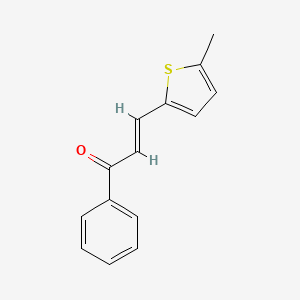
(2E)-3-(5-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a strong odor and a boiling point of 151 °C. It is also known as Methylthiophenol or 5-methylthiophenol and is used as an intermediate in the synthesis of various organic compounds. This compound has been studied extensively for its potential application in the field of medicinal chemistry and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Methylthiophenol has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used in the synthesis of polymers materials, such as polyurethanes and polyamides. Additionally, it has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
作用機序
Methylthiophenol has been found to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, and to inhibit the activity of enzymes involved in the synthesis of proteins, such as glycogen synthase. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA polymerase.
Biochemical and Physiological Effects
Methylthiophenol has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-tumor effect, as well as an anti-inflammatory effect. Additionally, it has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have an antioxidant effect, as well as an anti-allergic effect.
実験室実験の利点と制限
Methylthiophenol has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it has a wide range of applications in the field of scientific research. However, it is important to note that there are some limitations to its use in laboratory experiments. For instance, it has a strong odor and can be toxic if ingested. Additionally, it can be corrosive and can react with other compounds.
将来の方向性
The potential applications of methylthiophenol in the field of scientific research are still being explored. Possible future directions for research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential use in the development of new materials and nanomaterials. Finally, research could also be conducted to explore its potential use in the synthesis of pharmaceuticals and agrochemicals.
合成法
Methylthiophenol can be synthesized using a variety of methods. The most common method is the reaction of phenylacetylene with sulfur in the presence of a base such as sodium hydroxide. This reaction produces (2E)-3-(5-methylthiophen-2-yl)-1-phenylprop-2-en-1-one as the major product. Other methods for the synthesis of methylthiophenol include the reaction of phenylacetylene with thiophenol in the presence of a base, the reaction of phenylacetylene with thiophene in the presence of a base, and the reaction of phenylacetylene with thiophene oxide in the presence of a base.
特性
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-7-8-13(16-11)9-10-14(15)12-5-3-2-4-6-12/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUZTWAUXXENAV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

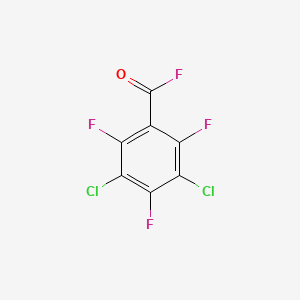
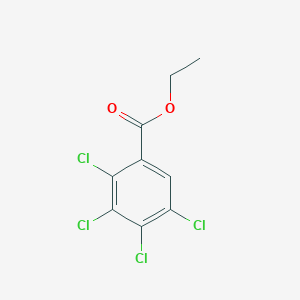
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)
